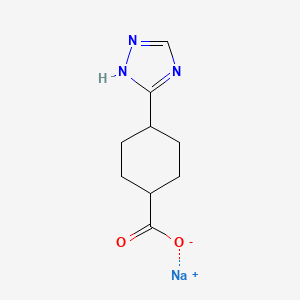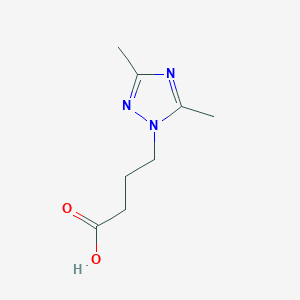![molecular formula C18H16N2O3S B2636875 (2Z)-3-[(3-acetylphenyl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile CAS No. 1025668-88-5](/img/structure/B2636875.png)
(2Z)-3-[(3-acetylphenyl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-3-[(3-acetylphenyl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile is a synthetic organic compound that belongs to the class of enaminonitriles. These compounds are characterized by the presence of an enamine group (a nitrogen atom connected to a carbon-carbon double bond) and a nitrile group (a carbon triple-bonded to a nitrogen atom). The compound’s structure includes an acetylphenyl group, a methylbenzenesulfonyl group, and a prop-2-enenitrile backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[(3-acetylphenyl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile typically involves the following steps:
Formation of the Enamine Group: This can be achieved by reacting an appropriate amine with an aldehyde or ketone under acidic or basic conditions.
Introduction of the Nitrile Group: This step often involves the use of cyanide sources such as sodium cyanide or potassium cyanide in the presence of a suitable catalyst.
Addition of the Acetylphenyl and Methylbenzenesulfonyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution by electrophiles.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and stringent quality control measures would ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the enamine and aromatic groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology
Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine
Drug Development:
Industry
Material Science: The compound may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2Z)-3-[(3-acetylphenyl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
(2Z)-3-[(3-acetylphenyl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile: Unique due to its specific substituents and structural configuration.
Other Enaminonitriles: Compounds with similar enamine and nitrile groups but different substituents.
Aromatic Sulfonyl Compounds: Compounds with sulfonyl groups attached to aromatic rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and their spatial arrangement, which can confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
(Z)-3-(3-acetylanilino)-2-(4-methylphenyl)sulfonylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-13-6-8-17(9-7-13)24(22,23)18(11-19)12-20-16-5-3-4-15(10-16)14(2)21/h3-10,12,20H,1-2H3/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAZYRLZGVKKLC-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=CC(=C2)C(=O)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=CC(=C2)C(=O)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 3-(8-(4-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2636792.png)

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2636795.png)
![2-Cyclobutyl[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B2636796.png)
![2-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2636797.png)
![N-(3,4-difluorophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2636798.png)
![1'-(Tert-butoxycarbonyl)spiro[cyclohexane-1,3'-indoline]-4-carboxylic acid](/img/structure/B2636800.png)

![2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2636805.png)

![N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,6-difluorobenzamide](/img/structure/B2636807.png)
![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2636808.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B2636813.png)
